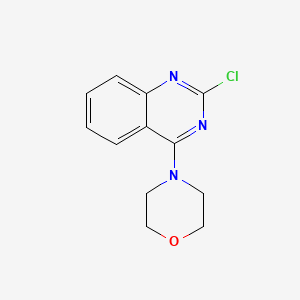
4-(2-Chloroquinazolin-4-yl)morpholine
Overview
Description
“4-(2-Chloroquinazolin-4-yl)morpholine” is a chemical compound with the IUPAC name 2-chloro-4-(4-morpholinyl)quinazoline . It has a molecular weight of 249.7 .
Synthesis Analysis
The synthesis of morpholines, including “4-(2-Chloroquinazolin-4-yl)morpholine”, has been a topic of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for “4-(2-Chloroquinazolin-4-yl)morpholine” is 1S/C12H12ClN3O/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2 .Scientific Research Applications
Cytotoxic and Genotoxic Effects
4-Anilinoquinazolines, including derivatives substituted by a morpholine group, have been evaluated for cytotoxic effects and structure-activity relationships. These derivatives exhibit potential in inhibiting the growth of tumor cell lines such as HeLa, B16, and L1210. Some of these compounds, including morpholine derivatives, have shown to induce necrosis in tumor cells and exhibit antiprotease effects, which could be relevant for their anticancer properties (Jantová et al., 2001).
Neurokinin-1 Receptor Antagonism
A specific morpholine derivative demonstrated high affinity as an orally active neurokinin-1 receptor antagonist. This compound showed effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Structural Analysis
Morpholine compounds are utilized in chemical syntheses and structural analyses. For instance, studies involving the synthesis of morpholine derivatives and their stereochemistry contribute significantly to the development of biologically active heterocyclic compounds (Katritzky et al., 1994).
Biological Activity Screening
Derivatives of morpholine have been synthesized and screened for various biological activities, such as antibacterial, antioxidant, anti-TB, anti-diabetic, and anti-inflammatory activities. These screenings help in identifying potential therapeutic applications of these compounds (Mamatha S.V et al., 2019).
Antimicrobial Effects
Some morpholine-containing compounds have been tested for their antimicrobial effects. This includes research on substituted triazoloquinazolines with morpholine groups, which exhibited broad antimicrobial activity (Jantová et al., 2008).
Antiviral Activity
Research has also been conducted on morpholine derivatives for their antiviral properties. For example, a study on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives showed significant antiviral activity against avian paramyxo virus (Selvakumar et al., 2018).
properties
IUPAC Name |
4-(2-chloroquinazolin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBDGZVAZRMIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368165 | |
| Record name | 4-(2-chloroquinazolin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroquinazolin-4-yl)morpholine | |
CAS RN |
39213-05-3 | |
| Record name | 4-(2-chloroquinazolin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

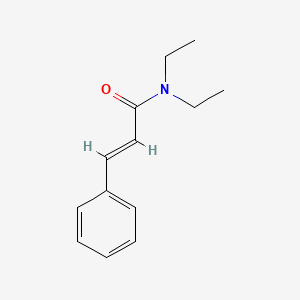
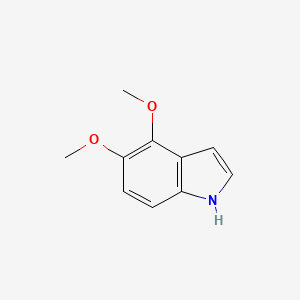
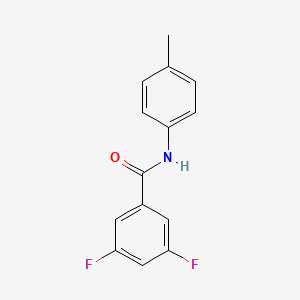
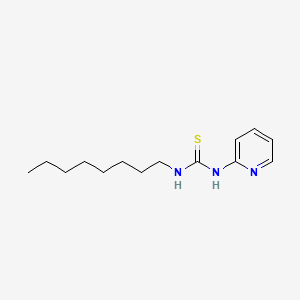
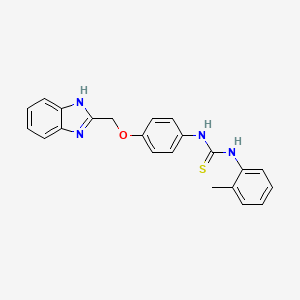
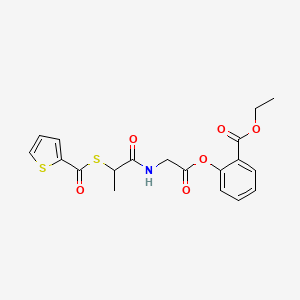



![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid](/img/structure/B1621641.png)
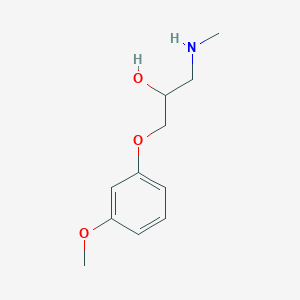


![5-[[2-[[2-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1621649.png)